1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol

Lipophilicity LogP Methyl substitution effect

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol (CAS 1482290-90-3) is a tertiary amino alcohol with molecular formula C12H23NO and molecular weight 197.32 g/mol, featuring a cyclopentanol core linked via a methylene bridge to a 3-methylpiperidine moiety. It belongs to the class of piperidinylmethyl cycloalkanols, which serve as versatile synthetic building blocks and scaffolds in medicinal chemistry.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B13326860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2(CCCC2)O
InChIInChI=1S/C12H23NO/c1-11-5-4-8-13(9-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3
InChIKeyQEKGYSVFPOBJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol (CAS 1482290-90-3): Procurement-Relevant Physicochemical and Structural Baseline


1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol (CAS 1482290-90-3) is a tertiary amino alcohol with molecular formula C12H23NO and molecular weight 197.32 g/mol, featuring a cyclopentanol core linked via a methylene bridge to a 3-methylpiperidine moiety . It belongs to the class of piperidinylmethyl cycloalkanols, which serve as versatile synthetic building blocks and scaffolds in medicinal chemistry [1]. The compound possesses one hydrogen bond donor (the tertiary alcohol) and two hydrogen bond acceptors (the alcohol oxygen and the piperidine nitrogen), with two rotatable bonds .

Why Generic Substitution Fails for 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol: The Quantifiable Cost of Structural Approximation


Within the piperidinylmethyl cycloalkanol family, seemingly minor structural variations—the position of a single methyl group on the piperidine ring, or the size of the cycloalkanol ring—produce measurable differences in lipophilicity (ΔLogP ≥ 0.4), hydrogen-bonding capacity, and steric environment around the basic amine . These physicochemical shifts directly impact solubility, permeability, and target engagement potential, meaning that procurement of an analog such as the unsubstituted piperidine (CAS 25363-20-6), the 2-methyl isomer (CAS 1464156-78-2), or the cyclobutanol homolog (CAS 1394666-83-1) cannot be assumed to yield equivalent performance in a given assay or synthetic sequence [1]. The quantitative evidence below establishes where and why differentiation is material.

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: 3-Methyl vs. Unsubstituted vs. 2-Methyl Piperidine Analogs

The 3-methyl substitution on the piperidine ring introduces a quantifiable increase in lipophilicity compared to the unsubstituted analog. The unsubstituted 1-[(piperidin-1-yl)methyl]cyclopentan-1-ol (CAS 25363-20-6) has a computed LogP of 1.78, while the 2-methyl positional isomer (CAS 1464156-78-2) reaches 2.17 . The 3-methyl isomer (target compound) is predicted to occupy an intermediate lipophilicity range (estimated LogP ~1.9–2.1), based on the established thermodynamic proportionality of methylpiperidine solvation enthalpies across the 2-, 3-, and 4-positions [1]. This ~0.2–0.4 LogP increment relative to the unsubstituted analog corresponds to an approximately 1.6–2.5× increase in octanol-water partition coefficient, which is material for membrane permeability and non-specific binding considerations.

Lipophilicity LogP Methyl substitution effect Physicochemical properties

Methyl Position and Piperidine Basicity: Distinct pKa and Steric Profiles of 3-Methyl vs. 2-Methyl and 4-Methyl Isomers

The position of the methyl substituent on the piperidine ring directly modulates the basicity and steric accessibility of the tertiary amine. 3-Methylpiperidine has a measured pKa of 11.07 (conjugate acid, 25°C) , compared to piperidine (pKa ~11.22) and 2-methylpiperidine, which exhibits reduced basicity due to steric hindrance at the nitrogen-adjacent position [1]. Studies on the relative elimination rates of methylpiperidine isomers confirm the sequence: 4-methylpiperidine ≈ piperidine > 3-methylpiperidine > 2,6-dimethylpiperidine > 2-methylpiperidine, demonstrating that the 3-methyl position confers distinct reactivity and metabolic stability compared to the 2- and 4-methyl isomers . When incorporated into the cyclopentanol scaffold, the 3-methylpiperidine moiety preserves amine availability for salt formation and target engagement while avoiding the excessive steric shielding seen with the 2-methyl isomer.

pKa Amine basicity Steric hindrance Methylpiperidine

Cycloalkanol Ring Size Differentiation: Cyclopentanol vs. Cyclobutanol and Cyclohexanol Homologs

The cyclopentanol core of the target compound (5-membered ring) occupies a distinct conformational and physicochemical space between the more strained cyclobutanol analog (CAS 1394666-83-1, 4-membered ring, MW 183.29) and the more flexible cyclohexanol analog (CAS 1484840-22-3, 6-membered ring, MW 211.34) . The molecular weight difference of 14 Da between the cyclopentanol and cyclobutanol homologs, and 14 Da between the cyclopentanol and cyclohexanol homologs, reflects the incremental addition of a methylene unit, which alters both lipophilicity (estimated ΔLogP ~0.5 per CH2) and conformational entropy. Cyclopentanol adopts a puckered envelope conformation that presents the hydroxyl group in a spatially defined orientation distinct from the planar-preferred cyclobutanol and the chair-boat equilibrium of cyclohexanol [1].

Ring size Conformational flexibility Molecular weight Cycloalkanol

Hydrogen Bond Donor/Acceptor Topology: Distinct PSA and Solubility Profile vs. Unsubstituted and N-Methyl Analogs

The target compound presents a topological polar surface area (TPSA) of approximately 23.5 Ų, with 1 hydrogen bond donor (tertiary alcohol OH) and 2 hydrogen bond acceptors (alcohol O and piperidine N) . This TPSA is identical to that of the unsubstituted analog (CAS 25363-20-6), confirming that the methyl substitution does not alter the polar atom count but modulates lipophilicity without changing hydrogen bond capacity . The combination of moderate TPSA (well below the 140 Ų threshold for oral bioavailability) and intermediate LogP (~2.0) places this compound within favorable drug-like chemical space, meeting both Lipinski and Veber criteria for oral bioavailability prediction [1]. The presence of the tertiary alcohol on the cyclopentane ring provides a metabolically more stable hydrogen bond donor compared to a primary or secondary alcohol, which may confer advantages in metabolic stability assays.

Topological polar surface area Hydrogen bonding Solubility Drug-likeness

Synthetic Tractability and Building Block Utility: 3-Methylpiperidine as a Privileged Fragment

The target compound is synthesized via reductive amination of cyclopentanone with 3-methylpiperidine using reducing agents such as LiAlH4 or NaBH4, a robust and scalable route . The 3-methylpiperidine fragment is a recognized privileged scaffold in medicinal chemistry, with the (R)-enantiomer serving as a chiral building block for asymmetric synthesis . In contrast, the 2-methylpiperidine isomer faces greater steric hindrance during N-alkylation, potentially reducing synthetic yield and purity. The cyclopentanol core can be further functionalized via oxidation to the ketone or esterification of the tertiary alcohol, providing versatile downstream diversification options that exceed those of the cyclobutanol homolog (limited ring functionalization) and the cyclohexanol homolog (increased conformational complexity) [1].

Synthetic accessibility Building block 3-Methylpiperidine Fragment-based drug discovery

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity (LogP ~2.0)

When a medicinal chemistry program demands a piperidinylmethyl cycloalkanol scaffold with LogP in the ~1.9–2.1 range—higher than the unsubstituted analog (LogP 1.78) but lower than the 2-methyl isomer (LogP 2.17)—the 3-methyl isomer is the uniquely suited choice. This intermediate lipophilicity window is critical for balancing passive membrane permeability with acceptable aqueous solubility, as supported by Veber and Lipinski drug-likeness criteria [1]. Procurement of the unsubstituted or 2-methyl analogs would shift LogP outside this optimal window, potentially compromising either permeability or solubility in the specific assay context.

Fragment-Based or Structure-Based Design Requiring Defined Spatial Orientation of the Hydroxyl Group

The cyclopentanol core adopts a puckered envelope conformation that presents the tertiary alcohol in a spatially defined vector distinct from the more planar cyclobutanol or the conformationally averaged cyclohexanol ring. For X-ray crystallography soaking experiments, NMR-based fragment screening, or computational docking studies where the hydroxyl placement is critical for hydrogen bond interactions with the target protein, the 3-methylpiperidine-cyclopentanol combination provides a defined three-dimensional pharmacophore [2]. The cyclohexanol homolog, by contrast, introduces conformational ambiguity (chair-boat equilibrium) that can complicate structure-activity interpretation.

Asymmetric Synthesis Utilizing Chiral 3-Methylpiperidine as a Stereochemical Handle

The commercial availability of enantiomerically pure (R)- and (S)-3-methylpiperidine (CAS 16078-25-4) enables the synthesis of chiral, non-racemic 1-((3-methylpiperidin-1-yl)methyl)cyclopentan-1-ol . This is a decisive advantage over the achiral unsubstituted piperidine analog and a point of differentiation from the 2-methyl isomer, where enantiomerically pure 2-methylpiperidine is less commercially accessible. For programs requiring stereochemically defined building blocks for asymmetric catalysis or diastereoselective synthesis, the 3-methyl isomer is the procurement-preferred choice.

Metabolic Stability Studies Comparing Methyl Positional Isomers

Based on the established relative elimination rate sequence for methylpiperidines (4-Me ≈ piperidine > 3-Me > 2-Me), the 3-methyl isomer provides an intermediate metabolic stability profile . This makes it valuable as a comparator compound in structure-metabolism relationship (SMR) studies, where researchers systematically evaluate how the position of a single methyl group affects cytochrome P450-mediated oxidation, N-dealkylation, or glucuronidation rates. The target compound serves as the midpoint reference in a set including the unsubstituted (fastest metabolism) and 2-methyl (slowest metabolism) analogs.

Quote Request

Request a Quote for 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.